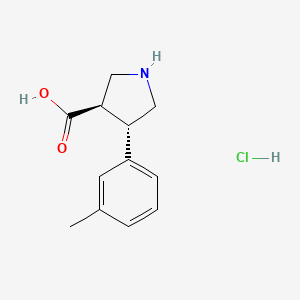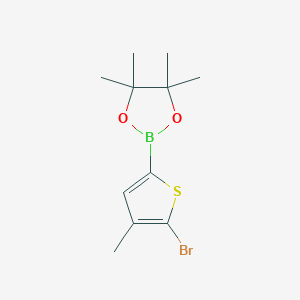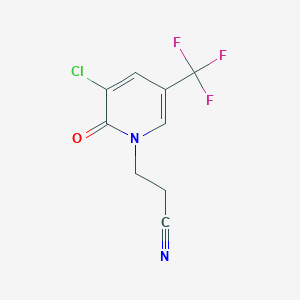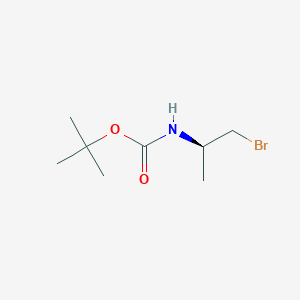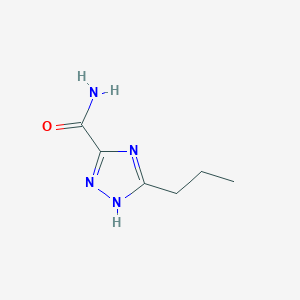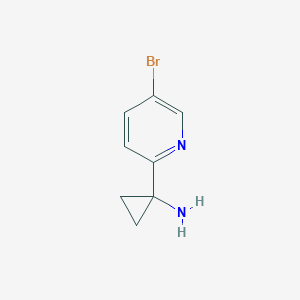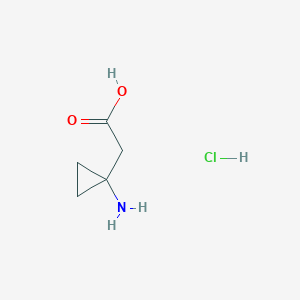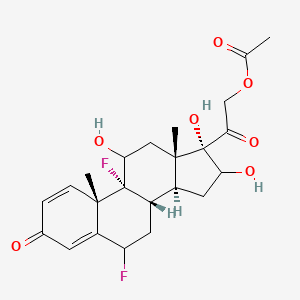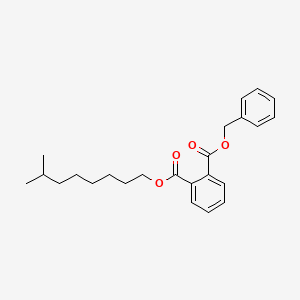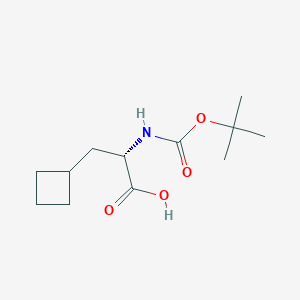![molecular formula C14H17N3O B1525775 2-Cyano-3-(Dimethylamino)-N-[(4-Methylphenyl)methyl]prop-2-enamid CAS No. 1315376-74-9](/img/structure/B1525775.png)
2-Cyano-3-(Dimethylamino)-N-[(4-Methylphenyl)methyl]prop-2-enamid
Übersicht
Beschreibung
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen in elektrochemischen Zellen
Diese Verbindung wurde bei der Synthese und Charakterisierung von organischen Farbstoffen für elektrochemische Zellanwendungen verwendet . Die Struktur des synthetisierten Farbstoffs wurde durch 1H NMR und 13C NMR Spektrum bestätigt . Die Details über die Reversibilität der Elektronentransferprozesse wurden aus den Cyclovoltammogrammen erhalten . Die Solarzellen-Effizienz des synthetisierten Farbstoffs beträgt 1,7% mit Voc=0,67V, Jsc=4,6mA/m2 und Füllfaktor (FF) =56% .
Anwendungen als lumineszierender Sensor
Die Verbindung wurde verwendet, um neue supramolekulare lumineszierende Wirtsysteme zu schaffen . Diese Systeme wurden unter Verwendung eines supramolekularen Ansatzes hergestellt und enthielten Amine wie Propylamin, Dimethylaminopyridin und (1S,2R)-2-Amino-1,2-diphenylethanol . Die Einlagerung von Aminen in die Matrix führte zu Blauverschiebungen in der Festkörperlumineszenz . Eines dieser Systeme bildet einen CH3CN-selektiven, lumineszierenden Wirt und zeigt im Festkörper lösemittelabhängige Lumineszenzänderungen .
Farbstoff-sensibilisierte Solarzellen (DSSCs)
Die Verbindung wurde als Sensibilisator in Farbstoff-sensibilisierten Solarzellen (DSSCs) verwendet . Die DSSC wurde unter Verwendung von kommerziellem P25 TiO2 Material als Photoanode, 2-Cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid Farbstoff als Sensibilisator, I-/I3- als Elektrolyt und Platin (Pt) als Gegenelektrode hergestellt .
Wirkmechanismus
Target of Action
The primary target of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is in the realm of electrochemical cell applications . It has been synthesized and used as a dye in Dye-Sensitized Solar Cells (DSSCs) .
Mode of Action
The compound interacts with its targets through electron transfer processes . The cyclic voltammetry of the dye was taken using Ag/AgCl as a reference electrode, glassy carbon as a working electrode, and platinum (Pt) as a counter electrode . The details about the reversibility of these electron transfer processes were obtained from cyclic-voltammograms .
Biochemical Pathways
It’s worth noting that the compound’s role in dsscs suggests it may influence pathways related to light absorption and energy conversion .
Result of Action
The use of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide as a dye in DSSCs has resulted in a solar cell efficiency of 1.7% with Voc=0.67V, Jsc=4.6mA/m², and fill factor (FF) =56% .
Action Environment
The action of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide can be influenced by environmental factors such as temperature . For instance, the cyclic voltammetry of the dye was taken at a temperature of 20°C .
Biochemische Analyse
Biochemical Properties
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent changes in metabolic processes .
Cellular Effects
The effects of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
The transport and distribution of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .
Subcellular Localization
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function within the cell .
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWZTTXIMSMNJR-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=CN(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C(=C/N(C)C)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)
![1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525693.png)
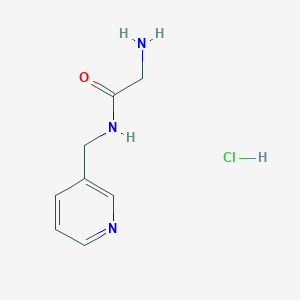
![N-[(2-aminophenyl)methyl]methanesulfonamide](/img/structure/B1525696.png)
